Product packaging for 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine(Cat. No.:)

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine

Cat. No.: B13176949
M. Wt: 167.21 g/mol
InChI Key: LFZYIGTVLBILEP-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Oxadiazole (B8745197) and Piperidine (B6355638) Scaffolds in Modern Chemical Synthesis and Biological Inquiry

The 1,2,4-oxadiazole and piperidine moieties are prevalent in a vast array of biologically active compounds and approved pharmaceutical drugs. nih.govtandfonline.comnih.govmdpi.commdpi.com Their individual contributions to molecular properties make them highly valuable building blocks in drug discovery and development.

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov It is recognized for its unique bioisosteric properties, often serving as a metabolically stable replacement for ester and amide groups. nih.gov This bioisosterism allows for the modification of a molecule's pharmacokinetic profile, improving its stability and oral bioavailability without compromising its biological activity. nih.gov The 1,2,4-oxadiazole scaffold is a component of numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. tandfonline.comnih.govmdpi.compsu.edu Its ability to engage in hydrogen bonding and act as a rigid linker makes it a versatile component in the design of targeted therapies. mdpi.comnih.gov

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals, particularly those targeting the central nervous system (CNS). researchgate.net Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). The introduction of a piperidine ring can enhance the binding affinity of a compound to its biological target and improve its pharmacokinetic properties. researchgate.net Chiral piperidine scaffolds are particularly important in designing stereospecific interactions with biological targets, leading to enhanced efficacy and reduced off-target effects.

The combination of these two scaffolds in a single molecule, as seen in 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine, offers a compelling strategy for the development of novel chemical entities with potentially superior drug-like properties.

Historical Trajectory and Evolution of Research on Related Oxadiazole-Piperidine Hybrid Structures

The exploration of 1,2,4-oxadiazole derivatives in medicinal chemistry has a rich history. The 1,2,4-oxadiazole ring was first synthesized in 1884. nih.gov However, it was not until the mid-20th century that the biological potential of this heterocyclic system began to be systematically investigated. nih.gov Early research focused on the synthesis and characterization of various substituted 1,2,4-oxadiazoles, leading to the discovery of their diverse pharmacological activities. nih.gov

The concept of creating hybrid molecules by linking the 1,2,4-oxadiazole ring to other pharmacologically relevant scaffolds, such as piperidine, emerged as a logical progression in drug design. This approach allows for the exploration of new chemical space and the potential for synergistic effects between the two moieties. Over the years, synthetic methodologies for creating such hybrid structures have evolved, with the development of more efficient and versatile reactions. nih.gov

Initial studies on oxadiazole-piperidine hybrids were often part of broader screening programs aimed at identifying novel compounds with specific biological activities. As our understanding of structure-activity relationships (SAR) has deepened, the design of these hybrids has become more rational and target-oriented. Researchers have systematically modified the substitution patterns on both the oxadiazole and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties. For instance, a notable study focused on 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole as a lead compound for the development of Sirt2 inhibitors. nih.gov This highlights the successful application of this hybrid scaffold in identifying potent and selective enzyme inhibitors.

Rationale and Contemporary Relevance for Focused Academic Investigation of this compound

The focused academic investigation of this compound is driven by the compelling rationale of molecular hybridization. By combining the 1,2,4-oxadiazole and piperidine scaffolds, researchers aim to create a molecule that capitalizes on the strengths of both components.

The 1,2,4-oxadiazole moiety offers:

Metabolic Stability: Its resistance to enzymatic degradation can lead to an improved pharmacokinetic profile. nih.gov

Bioisosteric Replacement: It can mimic the functionality of esters and amides, allowing for the fine-tuning of a molecule's properties. nih.gov

Diverse Biological Activity: The scaffold is a known pharmacophore for a range of therapeutic targets. tandfonline.comnih.govmdpi.compsu.edu

The piperidine moiety contributes:

Improved Physicochemical Properties: It can enhance solubility and modulate lipophilicity, which are crucial for drug-likeness. researchgate.net

Enhanced Target Binding: The piperidine ring can provide a key interaction point with biological targets, particularly in the CNS. researchgate.net

Favorable ADME Profile: Its presence can lead to better absorption, distribution, metabolism, and excretion characteristics. researchgate.net

The contemporary relevance of this research lies in the ongoing search for novel drug candidates with improved therapeutic windows. The specific linkage in this compound, with the methylene (B1212753) bridge connecting the two rings, provides a degree of conformational flexibility that can be advantageous for binding to various biological targets. The exploration of this compound and its derivatives is a promising avenue for the discovery of new treatments for a range of diseases. For example, the closely related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of tubulin inhibitors with antiproliferative activity, suggesting a potential application in cancer therapy. nih.gov

Overview of Key Research Areas and Unaddressed Questions Pertaining to the Chemical Compound

While the individual components of this compound are well-studied, the specific hybrid molecule presents several key research areas and unanswered questions that warrant further investigation.

Key Research Areas:

Synthesis and Derivatization: Developing efficient and scalable synthetic routes to this compound and creating a library of derivatives with diverse substitutions on both the oxadiazole and piperidine rings.

Biological Screening: Evaluating the compound and its analogs against a wide range of biological targets to identify potential therapeutic applications. This could include screening for anticancer, anti-inflammatory, antimicrobial, and neurological activities.

Structure-Activity Relationship (SAR) Studies: Systematically investigating how modifications to the chemical structure of the compound affect its biological activity. This will provide valuable insights for the design of more potent and selective molecules.

Mechanism of Action Studies: For any identified biological activity, elucidating the underlying molecular mechanism of action is crucial for understanding its therapeutic potential and potential side effects.

Unaddressed Questions:

What is the full spectrum of biological activities of this compound?

What are the specific molecular targets of this compound?

What is the in vivo efficacy and pharmacokinetic profile of this compound in animal models?

Can derivatives of this compound be developed with improved potency, selectivity, and drug-like properties?

What is the safety and toxicity profile of this chemical entity?

Addressing these questions through focused research will be essential to fully understand the therapeutic potential of this compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O B13176949 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)5-8-10-6-12-11-8/h6-7,9H,1-5H2

InChI Key

LFZYIGTVLBILEP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NOC=N2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 1,2,4 Oxadiazol 3 Yl Methyl Piperidine

Retrosynthetic Strategies for the Disconnection of 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, both centered around the formation of the 1,2,4-oxadiazole (B8745197) ring. The most common and reliable approach involves the cyclization of an O-acyl amidoxime (B1450833) intermediate. This leads to two main synthetic routes starting from readily available piperidine-4-substituted precursors.

Route 1 commences with the disconnection of the 1,2,4-oxadiazole ring, breaking the C-O and N-C bonds formed during the final cyclization step. This reveals a key intermediate, an O-acylated piperidine-4-acetamidoxime. This intermediate can be conceptually formed from piperidine-4-acetamidoxime and a suitable acylating agent. The piperidine-4-acetamidoxime, in turn, can be synthesized from piperidine-4-acetonitrile through reaction with hydroxylamine. The nitrile itself is accessible from piperidine-4-methanol or other suitably functionalized piperidines.

Route 2 also involves the disconnection of the 1,2,4-oxadiazole ring but considers the alternative coupling of piperidine-4-acetic acid (or its activated derivative) with a generic amidoxime. In this scenario, the piperidine (B6355638) moiety is introduced via the carboxylic acid component. Subsequent intramolecular cyclodehydration of the resulting O-acyl amidoxime intermediate would then furnish the target 1,2,4-oxadiazole.

These two retrosynthetic pathways offer flexibility in the choice of starting materials and allow for the introduction of diversity at different stages of the synthesis, either on the piperidine ring or on the 1,2,4-oxadiazole ring, depending on the chosen strategy.

Development and Optimization of Synthetic Pathways to the Core Structure

The synthesis of this compound and its analogues has been approached through several methodologies, with a primary focus on the efficient construction of the 1,2,4-oxadiazole ring.

Amidoxime Cyclization Approaches for 1,2,4-Oxadiazole Ring Formation

The reaction between an amidoxime and a carboxylic acid derivative is the most prevalent method for constructing the 1,2,4-oxadiazole ring. researchgate.netnih.gov This transformation typically proceeds through the formation of an O-acyl amidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the desired heterocycle. mdpi.com

The synthesis of 1,2,4-oxadiazoles via amidoxime acylation and subsequent cyclization can be performed using either a two-stage or a one-pot protocol.

In a two-stage protocol , the O-acyl amidoxime intermediate is first synthesized and isolated before being subjected to cyclization conditions. This approach allows for the purification of the intermediate, which can be beneficial for achieving higher purity in the final product. The acylation of the amidoxime can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents. nih.gov

One-pot protocols have gained popularity due to their operational simplicity and improved time efficiency. In these procedures, the acylation and cyclization steps are carried out in the same reaction vessel without the isolation of the intermediate. nih.gov A notable one-pot method involves the condensation of amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO at room temperature. nih.gov This approach has been shown to be effective for a broad range of substrates, although derivatives of certain NH-heterocycles have been reported to give lower yields. vulcanchem.com

ProtocolAdvantagesDisadvantagesKey Reagents
Two-Stage High purity of final product, better control over each step.More time-consuming, potential for lower overall yield due to an additional step.Amidoximes, Acyl chlorides, Coupling reagents (e.g., EDC, DCC).
One-Pot Time-efficient, operationally simple.May lead to lower purity, potential for side reactions.Amidoximes, Carboxylic acid esters, Bases (e.g., NaOH, K2CO3), Solvents (e.g., DMSO). nih.govvulcanchem.com

The cyclodehydration of the O-acyl amidoxime intermediate to the 1,2,4-oxadiazole can be promoted by various catalysts, most commonly bases or fluoride (B91410) sources.

Tetrabutylammonium fluoride (TBAF) has been identified as a mild and efficient catalyst for this cyclization, often allowing the reaction to proceed at room temperature. rjptonline.org The use of TBAF can reduce reaction times and is compatible with a wide range of functional groups. rjptonline.org

Inorganic and organic bases are also widely employed to facilitate the cyclization. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) are effective for promoting the intramolecular condensation. mdpi.comvulcanchem.com The choice of base and solvent system can be crucial for optimizing the reaction yield and minimizing side products.

Catalyst/ReagentTypical ConditionsAdvantages
TBAF THF, Room TemperatureMild conditions, short reaction times. rjptonline.org
NaOH/DMSO Room TemperatureEffective for one-pot synthesis from esters. nih.gov
K2CO3/DMSO Room Temperature or mild heatingReadily available and cost-effective base.
Pyridine RefluxCan act as both base and solvent.

Strategies for Piperidine Ring Functionalization and Linker Integration

The synthesis of the target molecule requires the presence of a piperidine ring functionalized at the 4-position with an acetic acid or acetonitrile (B52724) precursor. These precursors are then used to construct the 1,2,4-oxadiazole ring.

A common strategy involves starting with a commercially available, N-protected piperidine-4-carboxylic acid or its corresponding methyl ester. chemicalbook.com The piperidine nitrogen is typically protected with a group such as tert-butyloxycarbonyl (Boc) to prevent side reactions during subsequent transformations. The carboxylic acid can be converted to the corresponding amide, which is then dehydrated to the nitrile (cyanomethyl) group. Alternatively, the ester can be reduced to the alcohol, converted to a leaving group (e.g., tosylate or halide), and then displaced with cyanide to introduce the cyanomethyl moiety.

Once the N-Boc-4-(cyanomethyl)piperidine is obtained, it can be converted to the corresponding amidoxime by reaction with hydroxylamine. This key intermediate, N-Boc-piperidine-4-acetamidoxime, is then ready for coupling with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring. The final step would involve the deprotection of the piperidine nitrogen.

Exploration of Oxidative Cyclization Methodologies

In addition to the classical amidoxime cyclization pathways, oxidative cyclization methods have emerged as an alternative approach for the synthesis of 1,2,4-oxadiazoles. These methods often involve the formation of the heterocyclic ring through an oxidative C-N or N-O bond formation.

One such approach involves the oxidative cyclization of amidines. For instance, copper-catalyzed cascade reactions of amidines with methylarenes under mild conditions can yield 3,5-disubstituted-1,2,4-oxadiazoles. vulcanchem.com Another strategy involves the PIDA (phenyliodine diacetate)-mediated intramolecular oxidative cyclization of N-acylguanidines to form 3-amino-1,2,4-oxadiazoles. vulcanchem.com While these methods have not been specifically reported for the synthesis of this compound, they represent a potential avenue for future synthetic explorations, particularly for accessing novel analogues.

Oxidative MethodKey Reagents/CatalystsPrecursors
Copper-Catalyzed Cascade ReactionCopper catalystAmidines, Methylarenes
PIDA-Mediated CyclizationPhI(OAc)2 (PIDA)N-acylguanidines
NBS-Promoted CyclizationN-Bromosuccinimide (NBS)N-acyl amidines

Synthesis of Stereoisomers and Enantioselective Approaches (if applicable)

An analysis of the chemical structure of this compound indicates that the molecule is achiral. It does not possess any chiral centers, which are atoms (typically carbon) bonded to four different substituent groups. The piperidine ring is substituted at the fourth position, and neither this carbon nor any other atom in the molecule serves as a stereocenter.

Consequently, this compound does not have stereoisomers such as enantiomers or diastereomers. Therefore, enantioselective synthesis, which involves methods to selectively produce one enantiomer over another, is not applicable to the synthesis of this specific compound. acs.orgrsc.org Such approaches would only become relevant if the piperidine ring or its substituent were modified to introduce a chiral center, for instance, by adding substituents at other positions on the ring that would create stereoisomers. nih.govnih.govresearchgate.net

Purification and Isolation Techniques for High-Purity Research Samples

Obtaining high-purity samples of this compound is critical for accurate biological and chemical research. A multi-step purification strategy is typically employed following synthesis, combining initial work-up procedures with final chromatographic or crystallization methods.

Extraction and Washing: The initial step after the reaction is typically a liquid-liquid extraction. The reaction mixture is diluted with water and a suitable organic solvent (e.g., ethyl acetate) to separate the desired product from inorganic salts and highly polar impurities. mdpi.com The organic layer is often washed with brine to remove residual water before being dried over an anhydrous salt like MgSO₄ or Na₂SO₄.

Column Chromatography: This is the most common method for purifying organic compounds in a research laboratory setting. youtube.comorgsyn.org Flash column chromatography, which uses pressure to accelerate solvent flow, is particularly effective. orgsyn.org A silica (B1680970) gel stationary phase is typically used, with a mobile phase (eluent) consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the eluent is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials. youtube.com High-Performance Liquid Chromatography (HPLC) can also be used for purification, especially for achieving very high purity on a smaller scale. researchgate.netnih.gov

Recrystallization: For compounds that are solid at room temperature, recrystallization is a powerful technique for achieving high purity. mdpi.com The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, methanol, or acetonitrile/methanol) in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. google.comgoogle.com As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. googleapis.com The resulting crystals are then isolated by filtration. nih.gov

The following table summarizes the primary techniques used for the purification of heterocyclic compounds like this compound.

TechniquePrinciple of SeparationTypical ApplicationAdvantages
Flash Column ChromatographyDifferential adsorption of components onto a solid stationary phase (silica gel) based on polarity. youtube.comPrimary purification of reaction mixtures; separation of compounds with different polarities. orgsyn.orgVersatile for a wide range of compounds; can handle moderate quantities (mg to g scale). youtube.com
RecrystallizationDifference in solubility of the compound and impurities in a specific solvent at different temperatures. mdpi.comFinal purification of solid compounds to obtain high-purity crystalline material. google.comCan yield very high purity; relatively inexpensive and scalable. google.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on partitioning between a mobile phase and a stationary phase under high pressure. researchgate.netFinal purification for very high purity samples; analysis of purity.Excellent separation efficiency and purity assessment. nih.gov
Liquid-Liquid ExtractionDifferential solubility of components in two immiscible liquid phases (e.g., aqueous and organic). mdpi.comInitial work-up to remove inorganic salts and highly polar/non-polar impurities.Simple, rapid, and effective for initial cleanup.

Structural Elucidation and Advanced Spectroscopic Characterization for Research Validation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine. Through 1D (¹H and ¹³C NMR) and 2D NMR experiments, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the 1,2,4-oxadiazole (B8745197) ring. The piperidine protons typically appear as complex multiplets in the aliphatic region (δ 1.0-3.5 ppm). The axial and equatorial protons on the same carbon are chemically non-equivalent and would likely show distinct signals. The methylene bridge protons (-CH₂-) connecting the two ring systems would present a characteristic singlet or doublet, depending on coupling, likely in the range of δ 2.5-4.0 ppm. A signal corresponding to the single proton on the 1,2,4-oxadiazole ring (at position 5) is expected in the downfield aromatic region (δ 8.0-9.0 ppm). The NH proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The piperidine ring carbons are expected in the upfield region (δ 20-55 ppm). The methylene bridge carbon would likely appear around δ 30-45 ppm. The carbons of the 1,2,4-oxadiazole ring are significantly deshielded and would be found further downfield (typically δ 150-175 ppm), which is characteristic for carbons within such heterocyclic systems researchgate.net.

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity Assignment
H-5 (Oxadiazole)8.0 - 9.0sOxadiazole ring proton
-CH₂- (Bridge)2.5 - 4.0s or dMethylene bridge
H-2, H-6 (Piperidine, eq)2.8 - 3.2mPiperidine ring
H-2, H-6 (Piperidine, ax)2.4 - 2.8mPiperidine ring
H-4 (Piperidine)1.8 - 2.2mPiperidine ring
H-3, H-5 (Piperidine, eq)1.6 - 1.9mPiperidine ring
H-3, H-5 (Piperidine, ax)1.2 - 1.5mPiperidine ring
N-H (Piperidine)1.5 - 3.0 (broad)br sPiperidine amine
Carbon (¹³C) Expected Chemical Shift (δ, ppm) Assignment
C-3 (Oxadiazole)165 - 175Oxadiazole ring
C-5 (Oxadiazole)150 - 160Oxadiazole ring
C-2, C-6 (Piperidine)45 - 55Piperidine ring
-CH₂- (Bridge)30 - 45Methylene bridge
C-4 (Piperidine)30 - 40Piperidine ring
C-3, C-5 (Piperidine)25 - 35Piperidine ring

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the parent ion, which allows for the calculation of its elemental formula with high accuracy. For this compound (C₈H₁₃N₃O), the expected monoisotopic mass is 167.10587 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would confirm this mass to within a few parts per million (ppm), unequivocally validating the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through controlled fragmentation. The fragmentation pattern is characteristic of the compound's structure and helps to confirm the connectivity of the different moieties. Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring nih.gov. For the target compound, key fragmentation events would likely include:

Cleavage of the bond between the methylene bridge and the piperidine ring, leading to fragments corresponding to the piperidin-4-ylmethyl cation or the 1,2,4-oxadiazole moiety.

Fission of the 1,2,4-oxadiazole ring itself, a characteristic fragmentation for this class of compounds nih.gov.

Loss of small neutral molecules from the piperidine ring.

Analysis of these fragmentation pathways provides corroborating evidence for the structure assigned by NMR spectroscopy mdpi.comrrpharmacology.ru.

Analysis Expected Result Information Gained
Molecular Formula C₈H₁₃N₃O---
Monoisotopic Mass 167.10587 Da---
HRMS [M+H]⁺ m/z 168.11315Confirmation of elemental composition
Key Fragment Ion 1 [C₆H₁₂N]⁺ (m/z 98.0964)Corresponds to the piperidin-4-ylmethyl fragment
Key Fragment Ion 2 [C₃H₃N₂O]⁺ (m/z 83.0240)Corresponds to the protonated 3-methyl-1,2,4-oxadiazole fragment

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry (if available)

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure by mapping electron density from the diffraction of X-rays by a single crystal. If a suitable crystal of this compound can be obtained, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related structures containing piperidine and oxadiazole rings allows for a reliable prediction of its key structural features researchgate.netmdpi.comresearchgate.net. The piperidine ring would be expected to adopt a stable chair conformation. The bulky (1,2,4-oxadiazol-3-yl)methyl substituent would preferentially occupy the equatorial position to minimize steric hindrance. The 1,2,4-oxadiazole ring itself is planar. X-ray analysis would confirm these conformational preferences and detail the intermolecular interactions, such as hydrogen bonding involving the piperidine NH group, that stabilize the crystal lattice rug.nlmdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of both the piperidine and 1,2,4-oxadiazole moieties.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the piperidine ring.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of C-H bonds in the piperidine ring and methylene bridge.

C=N Stretch: A characteristic absorption in the 1600-1680 cm⁻¹ range for the C=N double bond within the 1,2,4-oxadiazole ring mdpi.comscielo.br.

C-O-N Stretch: Vibrations associated with the C-O-N linkage of the oxadiazole ring are typically observed in the fingerprint region, often around 1000-1300 cm⁻¹ mdpi.com.

Vibrational Mode Expected Frequency (cm⁻¹) Functional Group
N-H Stretch3300 - 3500Secondary Amine (Piperidine)
C-H Stretch (sp³)2850 - 3000Alkane (Piperidine, CH₂)
C=N Stretch1600 - 1680Imine (Oxadiazole)
N-H Bend1550 - 1650Secondary Amine (Piperidine)
C-O-N System1000 - 1300Oxadiazole Ring

Conformational Analysis of this compound via Spectroscopic and Computational Methods

Understanding the conformational preferences of this compound is important as molecular shape influences its interactions. This analysis is typically performed using a combination of spectroscopic data (primarily NMR) and computational modeling.

As a substituted cyclohexane analog, the piperidine ring is expected to exist predominantly in a low-energy chair conformation. The key conformational question is the orientation of the (1,2,4-oxadiazol-3-yl)methyl substituent at the C-4 position. Due to its size, this group is strongly favored to be in the equatorial position to avoid 1,3-diaxial steric interactions with the axial hydrogens on C-2 and C-6. This preference can be confirmed by NMR through the analysis of proton-proton coupling constants (J-values).

Computational methods, such as Density Functional Theory (DFT), are employed to model the molecule's potential energy surface and identify the most stable conformers researchgate.netdntb.gov.ua. These calculations can predict the energy difference between the equatorial and axial conformers, as well as map the rotational barriers around the C4-CH₂ and CH₂-C3(oxadiazole) single bonds. Such studies provide a detailed picture of the molecule's flexibility and its preferred three-dimensional shape in the ground state mdpi.com.

Computational and Theoretical Chemistry Investigations of 4 1,2,4 Oxadiazol 3 Yl Methyl Piperidine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. zsmu.edu.ua For 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine, DFT methods can elucidate its three-dimensional geometry, electronic structure, and chemical reactivity. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions. researchgate.net

These calculations can also predict spectroscopic properties. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be computed and compared with experimental data to confirm the molecular structure. zsmu.edu.uaresearchgate.net

Table 1: Representative Data from Quantum Chemical Calculations

Calculated PropertyDescriptionPredicted Value (Illustrative)
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-7.2 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-0.5 eV
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability.6.7 eV
Dipole MomentMeasure of the molecule's overall polarity.3.5 D
MEP Minimum (Vmin)Most negative potential, indicating a site for electrophilic attack (e.g., near oxadiazole nitrogens).-35 kcal/mol

Molecular Modeling and Docking Simulations for Putative Biological Target Interactions (Preclinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.netrdd.edu.iq This method is crucial in preclinical drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking simulations can screen its affinity against a library of known drug targets.

The 1,2,4-oxadiazole (B8745197) scaffold is present in compounds designed to inhibit a wide range of targets, including enzymes involved in cancer and infectious diseases. nih.govmdpi.com Studies on related derivatives have shown interactions with targets such as Epidermal Growth Factor Receptor (EGFR), Sortase A, and Leishmania infantum CYP51. mdpi.comnih.govtandfonline.comnih.gov Docking simulations for this compound would involve placing its 3D conformation into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction.

Table 2: Illustrative Docking Simulation Results for Potential Biological Targets

Potential Protein TargetTherapeutic AreaHypothetical Docking Score (kcal/mol)Key Interacting Residues (Example)
EGFR Tyrosine KinaseAnticancer-8.5Met793, Leu718
S. aureus Sortase AAntibacterial-7.9Arg197, Trp194
L. infantum CYP51Antiparasitic-8.2Tyr131, His314
Human HKTInsecticide Target-7.5Lys262, Tyr144

Molecular Dynamics Simulations to Explore Conformational Dynamics and Ligand-Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com An MD simulation calculates the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the stability of its complex with a biological target. tandfonline.comsciepub.com

For this compound bound to a protein, an MD simulation can reveal how the complex behaves in a simulated physiological environment. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the binding pose predicted by docking. tandfonline.com A stable complex will show minimal fluctuations in RMSD over the simulation time. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. tandfonline.commdpi.com

Table 3: Key Metrics from a Hypothetical MD Simulation (100 ns)

MetricDescriptionTypical Observation for a Stable Complex
Ligand RMSDMeasures the deviation of the ligand's position from its initial docked pose.Low value (<2.0 Å) with minimal fluctuation.
Protein RMSDMeasures the conformational changes in the protein backbone.Reaches a stable plateau after initial equilibration.
RMSF per ResidueIndicates the flexibility of individual amino acid residues in the protein.Higher fluctuations in loop regions, lower in the binding site.
Interaction FractionPercentage of simulation time specific interactions (e.g., H-bonds) are maintained.High percentage for key interactions identified in docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. oaji.net To build a QSAR model for analogs of this compound, a dataset of similar molecules with experimentally measured activities (e.g., inhibitory concentration IC₅₀) is required. nih.gov

Various molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—are calculated for each compound. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are particularly powerful. researchgate.netconicet.gov.ariaea.org These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, or hydrophobic character is predicted to increase or decrease biological activity, guiding the design of more potent analogs. nih.govconicet.gov.ar

Table 4: Example of a 3D-QSAR Model Summary

Statistical ParameterDescriptionAcceptable Value
q² (Cross-validated r²)Measures the internal predictive ability of the model.> 0.5
r² (Non-cross-validated r²)Measures the correlation between predicted and observed activity for the training set.> 0.6
pred_r² (External validation r²)Measures the predictive ability on an external test set.> 0.5
Contributing Fields (CoMFA)The molecular fields that contribute most to the model.e.g., Steric (60%), Electrostatic (40%)

Cheminformatics Approaches for Analog Prioritization and Library Design

Cheminformatics combines computational methods with chemical information to support drug discovery. researchgate.net For this compound, these approaches are used to design and prioritize new analogs for synthesis and testing.

Starting with the core scaffold, virtual libraries of related compounds can be generated by adding various substituents at different positions. These virtual compounds can then be rapidly screened in silico. Properties such as drug-likeness (e.g., adherence to Lipinski's Rule of Five), predicted biological activity (from QSAR models), and ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be calculated. mdpi.comnih.govresearchgate.net This multiparameter optimization allows researchers to prioritize a smaller, more promising set of analogs for chemical synthesis, saving time and resources. nih.govrsc.org

Table 5: Cheminformatics Workflow for Analog Prioritization

StepDescriptionTools/Methods Used
1. Scaffold DefinitionDefine the core structure of this compound.Chemical drawing software
2. Virtual Library EnumerationGenerate a large set of virtual analogs by adding diverse substituents.Combinatorial library generation tools
3. Property Prediction & FilteringCalculate physicochemical properties, drug-likeness, and ADMET risks.SwissADME, QSAR models
4. Virtual ScreeningDock the filtered library against a specific biological target.Molecular docking software
5. PrioritizationRank compounds based on a combination of docking score, predicted activity, and favorable ADME profile.Multi-parameter scoring functions

Prediction of Molecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) within Biological Contexts

Understanding the specific non-covalent interactions that this compound can form is essential for explaining its binding to biological targets. rsc.org The 1,2,4-oxadiazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. mdpi.comresearchgate.netresearchgate.net Theoretical studies and analyses of crystallographic databases have confirmed the ability of the oxadiazole ring to engage in these stabilizing interactions. mdpi.comnih.gov

Hydrogen bonding is another critical interaction. The nitrogen atoms within the 1,2,4-oxadiazole ring and the nitrogen atom in the piperidine (B6355638) ring can act as hydrogen bond acceptors. If the piperidine nitrogen is protonated under physiological conditions, it can also act as a hydrogen bond donor. These interactions are key drivers of binding affinity and specificity.

Table 6: Potential Molecular Interactions of the Compound

Interaction TypeStructural Motif InvolvedPotential Interacting Partner (in a Protein)
Hydrogen Bond AcceptorOxadiazole nitrogen atoms, Piperidine nitrogen-OH (Ser, Thr, Tyr), -NH (backbone, Asn, Gln)
Hydrogen Bond DonorPiperidine N-H (if protonated)C=O (backbone, Asn, Gln), -COO- (Asp, Glu)
π-π Stacking1,2,4-Oxadiazole ringAromatic rings of Phe, Tyr, Trp
Hydrophobic InteractionsPiperidine and methylene (B1212753) CH₂ groupsAliphatic side chains (Ala, Val, Leu, Ile)

Structure Activity Relationship Sar and Structure Modulation Relationship Studies of 4 1,2,4 Oxadiazol 3 Yl Methyl Piperidine Analogs

Design and Synthesis of Analogs and Derivatives of 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine

The synthesis of this compound and its analogs generally involves established methods for constructing the 1,2,4-oxadiazole (B8745197) ring. nih.govresearchgate.net A common and versatile approach is the cyclization reaction between an amidoxime (B1450833) and a carboxylic acid derivative (such as an acyl chloride or ester). nih.govresearchgate.netresearchgate.net For this specific scaffold, the synthesis could start from piperidine-4-acetic acid derivatives which are then reacted with an appropriate amidoxime. Another well-established method is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govresearchgate.net Once the core scaffold is assembled, further diversification is achieved through systematic modifications of the oxadiazole and piperidine (B6355638) rings, as well as the linker connecting them.

The 1,2,4-oxadiazole ring is typically substituted at the C3 and C5 positions, and modifications at these sites significantly influence biological activity.

Bioisosteric Replacement: A key strategy in modifying the core heterocycle is bioisosterism. The 1,2,4-oxadiazole ring itself is often a bioisosteric replacement for ester or amide functionalities, conferring resistance to hydrolysis. scispace.comresearchgate.net Furthermore, the entire 1,2,4-oxadiazole ring can be replaced by other five-membered heterocycles to explore alternative chemical space and improve properties. For instance, replacement with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring, has been investigated. rsc.org While this change can lead to higher polarity and reduced metabolic degradation, it has also been shown to cause a reduction in affinity for certain targets, such as the cannabinoid CB2 receptor. rsc.org In one study, 1,3,4-oxadiazole derivatives showed a 10- to 50-fold reduced CB2 affinity compared to their 1,2,4-oxadiazole counterparts. rsc.org

Substituent Variation: SAR studies have shown that the nature of the substituent at the 5-position of the 1,2,4-oxadiazole ring is critical for activity. In a series of compounds developed as anticancer agents, it was found that a substituted five-membered ring at the 5-position was important for activity. researchgate.net For a series of antibacterial 1,2,4-oxadiazoles, extensive variations of the substituents on the terminal aromatic rings (designated as C and D rings in that study) were explored to define the SAR. nih.gov The introduction of electron-withdrawing groups onto aryl substituents of the oxadiazole ring has been shown to increase antitumor activity in certain series. nih.gov

The synthesis of these modified analogs often follows a convergent approach where a substituted amidoxime is reacted with a piperidine-containing carboxylic acid derivative, or vice versa, to generate the desired 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

The piperidine ring, particularly its basic nitrogen atom, is a prime site for modification to modulate pharmacokinetics and pharmacodynamics. Derivatization of the piperidine nitrogen allows for the introduction of a wide variety of substituents that can explore different binding pockets of a target protein.

In a notable example, a series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives were synthesized where the piperidine nitrogen was functionalized with various alkyl or benzyl (B1604629) groups. nih.govmdpi.com This derivatization was a key step in expanding the library of these compounds to explore their activity as farnesoid X receptor (FXR) antagonists. nih.govmdpi.com The synthesis involved the N-alkylation or N-benzylation of the secondary amine of the piperidine ring. This strategic modification led to the discovery of compounds that were not only FXR antagonists but also agonists of the Pregnane X Receptor (PXR). nih.gov

The general synthetic route for these modifications involves the initial preparation of the core piperidine-oxadiazole structure, often with the piperidine nitrogen protected (e.g., with a Boc group). Following deprotection, standard N-alkylation or reductive amination reactions can be used to introduce a diverse range of substituents.

Table 1: Examples of N-Substituents on the Piperidine Ring and Their Associated Biological Target Modulation
Core ScaffoldPiperidine N-Substituent (R)Resulting Biological ActivityReference
3-(2-naphthyl)-5-(piperidin-4-yl)-1,2,4-oxadiazoleAlkyl groups (e.g., isobutyl)Dual Farnesoid X Receptor (FXR) Antagonist / Pregnane X Receptor (PXR) Agonist nih.gov
3-(2-naphthyl)-5-(piperidin-4-yl)-1,2,4-oxadiazoleSubstituted benzyl groups (e.g., 4-hydroxymethylbenzyl)Dual Farnesoid X Receptor (FXR) Antagonist / Pregnane X Receptor (PXR) Agonist nih.gov

The methylene (B1212753) group (-CH₂-) linking the piperidine and 1,2,4-oxadiazole rings plays a crucial role in determining the spatial relationship between these two key pharmacophoric elements. Its flexibility allows the molecule to adopt various conformations to fit into a target's binding site. vulcanchem.com

While extensive studies focusing solely on linker modification for the this compound scaffold are not widely reported in the provided context, the principles of linker design are well-established in medicinal chemistry. Altering the linker can have profound effects on biological activity.

Linker Length: Increasing or decreasing the length of the alkyl chain (e.g., from methylene to ethylene (B1197577) or propylene) would alter the distance and relative orientation between the piperidine and oxadiazole rings. This can impact how the molecule spans a binding site and interacts with different amino acid residues. In some cases, a longer linker might be required to reach a distant sub-pocket, while a shorter linker might be necessary to maintain a specific, rigid conformation.

Heteroatom Replacements: Replacing the methylene carbon with a heteroatom, such as oxygen (-O-) or nitrogen (-NH-), would introduce significant changes to the molecule's properties. An ether linkage would introduce a hydrogen bond acceptor, while a secondary amine linkage would add a hydrogen bond donor and a basic center. These changes can lead to new interactions with the biological target, improved solubility, and altered metabolic profiles. For example, in the development of inhibitors for other targets, linker properties were systematically studied by bridging motifs via 4- or 6-atom linkers containing heteroatoms to act as H-bond donors or acceptors. nih.gov

Correlation of Structural Perturbations with Modulatory Effects on Preclinical Biological Systems

Modifications to the this compound scaffold have led to compounds with activity against a range of biological targets. The SAR data gathered from these studies provide insights into the structural requirements for specific biological effects.

For instance, the derivatization of the piperidine nitrogen in the 3-aryl-5-(piperidin-4-yl)-1,2,4-oxadiazole series had a clear impact on nuclear receptor modulation. nih.gov While the parent compound with a free NH on the piperidine was a potent and selective FXR antagonist, adding N-alkyl and N-aryl side chains led to the discovery of dual modulators, acting as antagonists at FXR and agonists at PXR. nih.govmdpi.com Molecular docking studies for these compounds suggested that the oxadiazole and piperidine rings engage in key interactions with lipophilic and polar residues in the receptor binding pockets, while the newly introduced N-substituent explores additional space, defining the dual activity profile. nih.gov

In the context of antibacterial agents, SAR studies on a class of 1,2,4-oxadiazoles revealed their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The activity was found to be highly dependent on the substitutions on the aromatic rings attached to the oxadiazole core. nih.gov This suggests that these rings are critical for binding to the bacterial target, which was later identified in related series as Sortase A. nih.gov

The bioisosteric replacement of the 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring in a series of CB2 ligands resulted in a significant drop in affinity, indicating that the specific arrangement of nitrogen and oxygen atoms in the 1,2,4-isomer is crucial for optimal interaction with the CB2 receptor. rsc.org

Table 2: Correlation of Structural Changes with Preclinical Biological Effects
Structural ModificationCompound SeriesBiological Target/SystemObserved EffectReference
N-alkylation/benzylation of piperidine3-(2-naphthyl)-5-(piperidin-4-yl)-1,2,4-oxadiazoleFXR / PXRConversion from selective FXR antagonist to dual FXR antagonist/PXR agonist nih.gov
Bioisosteric replacement with 1,3,4-oxadiazoleAdamantyl-oxadiazole-piperidineCannabinoid Receptor 2 (CB2)10- to 50-fold decrease in binding affinity rsc.org
Variation of aryl groups on oxadiazoleGeneral 1,2,4-oxadiazolesGram-positive bacteria (e.g., S. aureus)Modulation of antibacterial potency nih.gov
Introduction of EWG on aryl substituent5-aryl-1,2,4-oxadiazolesCancer cell linesIncreased antitumor activity nih.gov

Assessment of Ligand Efficiency and Lipophilic Efficiency in Series Optimization

In modern drug discovery, optimizing a compound series involves more than simply increasing potency. Key metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE, also known as LiPE) are used to ensure that gains in activity are achieved efficiently, without leading to undesirable physicochemical properties like excessive size or lipophilicity ("molecular obesity"). sciforschenonline.orgcore.ac.uk

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms, or heavy atom count, HAC). It is calculated as the binding free energy per heavy atom. LE helps identify small, efficient fragments or hits that can be grown into more potent leads without becoming excessively large. sciforschenonline.org An acceptable value for LE in drug candidates is often considered to be above 0.3 kcal per mole per heavy atom. mdpi.com

Lipophilic Efficiency (LLE or LiPE): This metric assesses how effectively a compound's lipophilicity is utilized to achieve potency. sciforschenonline.orgwikipedia.org It is calculated as the pIC₅₀ (or pKᵢ) minus the logP (or logD) of the compound (LLE = pIC₅₀ - logP). wikipedia.org High LLE values are desirable, as they indicate that potency is not solely driven by increasing lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net An LLE value greater than 5 is often considered optimal for a promising drug candidate. nih.gov

In the optimization of 1,2,4-oxadiazole-containing series, these metrics are invaluable. For example, when developing antiplasmodial 1,2,5-oxadiazoles, researchers calculated LE for their new analogs. The most active compound was also found to have the highest ligand efficiency (LE = 0.394), indicating an efficient use of its molecular size for binding. mdpi.com

When evaluating a series of P-glycoprotein inhibitors, researchers noted that LLE values were generally below the ideal threshold of 5. nih.gov This highlights that for some targets, especially those within a lipid membrane environment, different efficiency criteria may apply. Nonetheless, comparing the LE and LLE values of new analogs to those of compounds that have entered clinical studies provides a valuable benchmark for further optimization. nih.gov Applying these principles to the this compound series allows medicinal chemists to prioritize compounds that achieve high potency while maintaining drug-like properties, thereby increasing the probability of success in preclinical development.

Table 3: Ligand Efficiency Metrics and Their Significance in Optimization
MetricFormulaInterpretationDesirable Range
Ligand Efficiency (LE)-ΔG / HAC (or 1.4 * pIC₅₀ / HAC)Binding affinity per non-hydrogen atom. Measures the efficiency of binding relative to molecular size.> 0.3
Lipophilic Efficiency (LLE / LiPE)pIC₅₀ - logP (or logD)Measures how efficiently lipophilicity is converted into potency. Helps avoid promiscuity and poor ADME properties.> 5

Preclinical Biological Evaluation Strategies and Mechanistic Investigations of the Chemical Compound

Exploration of Molecular Mechanisms of Action (Non-Clinical Contexts)

Once a compound demonstrates promising activity in primary assays, further investigations are required to elucidate its molecular mechanism of action. This involves understanding precisely how the compound interacts with its target and the downstream consequences of this interaction. nih.govnih.gov

Mechanistic studies can involve a variety of techniques. For enzyme inhibitors, kinetic studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive. For receptor modulators, functional assays like cAMP accumulation or β-arrestin redistribution assays can clarify whether the compound acts as an agonist, antagonist, or inverse agonist. mdpi.comnih.gov

In the context of cancer research, a compound's effect on the cell cycle or its ability to induce apoptosis (programmed cell death) is often investigated. nih.gov For example, a study on 1,2,4-oxadiazole (B8745197) derivatives showed they induced a halt in the G0/G1 phase of the cell cycle. nih.gov Further studies might use Western blotting to measure changes in the levels of key proteins within a signaling pathway or flow cytometry to analyze cell cycle distribution and markers of apoptosis, such as Bax expression. mdpi.com These detailed mechanistic insights are crucial for the rational optimization of a lead compound and for predicting its potential therapeutic effects. nih.govmdpi.com

Intracellular Target Engagement Studies

To ascertain the therapeutic potential of a compound, it is crucial to confirm its interaction with intracellular targets. Techniques such as Proteolysis Targeting Chimeras (PROTACs) and thermal shift assays are instrumental in this regard.

PROTAC Applications: The development of a PROTAC incorporating 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine would first require identification of a target protein. The piperidine (B6355638) moiety could potentially be functionalized to link to an E3 ligase ligand, a key component of the PROTAC system that induces targeted protein degradation. nih.gov Successful target engagement would be validated by observing a reduction in the levels of the protein of interest within cells.

Thermal Shift Assays (TSA): TSA is a valuable biophysical technique used to assess the binding of a ligand to a target protein. nih.gov The principle relies on the increased thermal stability of a protein upon ligand binding. In a hypothetical study involving this compound, the compound would be incubated with a purified target protein, and the melting temperature (Tm) would be monitored using a fluorescent dye that binds to unfolded proteins. An increase in the Tm in the presence of the compound would indicate direct binding.

Elucidation of Signaling Cascade Modulation

Understanding how a compound affects cellular signaling pathways is fundamental to elucidating its mechanism of action. For instance, related compounds containing a 1,2,4-oxadiazole ring have been investigated as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor. nih.gov A similar investigative approach for this compound would involve treating relevant cell lines with the compound and subsequently analyzing the phosphorylation status and activity of key proteins within a suspected pathway using techniques like Western blotting or specific enzyme activity assays.

Transcriptomics and Proteomics Approaches for Mechanistic Deconvolution

Global changes in gene and protein expression following treatment with a compound can provide unbiased insights into its mechanism of action.

Transcriptomics: RNA sequencing (RNA-Seq) could be employed to analyze the complete transcriptomic profile of cells treated with this compound. The resulting data would reveal which genes are up- or down-regulated, pointing towards the biological processes and pathways affected by the compound.

Proteomics: Techniques like mass spectrometry-based proteomics would allow for a large-scale analysis of protein expression changes. Chemical proteomics, in particular, could identify the direct protein targets of the compound by using a tagged version of this compound to pull down its binding partners from cell lysates. nih.gov

Preclinical Pharmacological Profiling in Relevant In Vivo Animal Models

Following in vitro characterization, the pharmacological properties of a compound are assessed in living organisms. These studies are critical for establishing proof-of-concept for a therapeutic indication.

Assessment of Functional Potency and Efficacy in Disease Models

The 1,2,4-oxadiazole scaffold is present in compounds investigated for a range of diseases, including cancer and infectious diseases. nih.govnih.gov To evaluate the efficacy of this compound, it would be tested in relevant animal models. For example, if the compound showed in vitro activity against a neurological target, its efficacy would be assessed in a rodent model of a neurological condition. Key parameters such as behavioral outcomes, histopathological changes, and biomarker levels would be measured to determine the compound's therapeutic effect.

Evaluation of Selectivity and Off-Target Interactions in Complex Biological Systems

While in vitro assays can provide an initial assessment of selectivity, in vivo studies are necessary to understand a compound's interaction profile in a whole organism. nih.gov To evaluate the selectivity of this compound, its effects on various physiological systems would be monitored in animal models. Additionally, kinome profiling or other broad-based screening panels could be used to identify potential off-target interactions that might not have been predicted from initial in vitro studies.

Advanced Research Applications and Future Directions for 4 1,2,4 Oxadiazol 3 Yl Methyl Piperidine

Potential for Integration into Chemical Biology Tools (e.g., Probes, Biosensors)

The structural features of the 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine scaffold make it an attractive candidate for the development of sophisticated chemical biology tools. While direct applications as probes or biosensors are still emerging, the inherent properties of its constituent rings offer significant potential.

The 1,2,4-oxadiazole (B8745197) ring, being a stable aromatic system, can be incorporated into larger molecular architectures without compromising structural integrity. nih.gov Its hydrogen bond accepting capabilities can play a role in molecular recognition events at a target's active site. researchgate.net Furthermore, some heterocyclic cores, including oxadiazoles (B1248032), have been integrated into bola-type molecules investigated as fluorescent chemosensors. nih.gov This suggests that the oxadiazole moiety may possess latent photophysical properties that could be harnessed for developing fluorescent probes.

The piperidine (B6355638) nitrogen atom provides a convenient handle for chemical modification. This site can be functionalized with various reporter tags, such as fluorophores, biotin, or photo-cross-linking agents, without drastically altering the core's binding pharmacophore. Such modified compounds could be used as:

Affinity-based Probes: To isolate and identify novel protein targets through pull-down assays.

Imaging Agents: To visualize the distribution of a specific biological target within cells or tissues.

Target Occupancy Probes: To quantify the engagement of a drug with its target in a biological system.

By strategically attaching such functional groups, researchers can convert a bioactive derivative of this compound into a powerful tool for elucidating complex biological pathways and validating new drug targets.

Strategies for Further Lead Optimization and Preclinical Development (excluding clinical human trials)

Once a lead compound based on the this compound scaffold is identified, several optimization strategies can be employed to enhance its drug-like properties for preclinical development. These strategies focus on improving potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Structure-Activity Relationship (SAR)-Guided Optimization: This classical medicinal chemistry approach involves systematically modifying different parts of the molecule. For the oxadiazole-piperidine scaffold, key modifications include:

Substitution on the Oxadiazole Ring: The 5-position of the 1,2,4-oxadiazole ring is a common site for introducing various substituents to explore interactions with target proteins. nih.gov

Functionalization of the Piperidine Nitrogen: Decorating the piperidine nitrogen with different alkyl or aryl groups has been shown to significantly impact biological activity, as seen in the development of dual Farnesoid X Receptor (FXR) antagonists and Pregnane X Receptor (PXR) agonists. nih.gov

Piperidine Ring Conformation: Introducing substituents on the piperidine ring itself can lock it into a preferred conformation, potentially increasing binding affinity and selectivity.

A successful example of SAR-guided optimization was demonstrated with a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, where a two-vector optimization of terminal fragments improved antiproliferative potency by more than tenfold. nih.gov

Pharmacokinetic Profile Enhancement: A major goal of lead optimization is to develop a compound with favorable pharmacokinetics. The 1,2,4-oxadiazole ring is often incorporated into molecules to improve metabolic stability. nih.goveurekaselect.com Further strategies include:

Modulating lipophilicity to balance solubility and membrane permeability.

Blocking sites of metabolism by introducing groups like fluorine atoms.

Utilizing computational tools, such as free-energy perturbation (FEP) calculations, to predict the impact of structural changes on binding affinity and ADMET properties, thereby guiding synthetic efforts more efficiently. nih.gov

The table below summarizes optimization strategies applied to related oxadiazole-piperidine scaffolds.

Optimization StrategyMolecular Target/ApplicationOutcomeReference(s)
SAR-guided substitution on piperidine and terminal fragments Tubulin (Antiproliferative)>10-fold improvement in potency, yielding a lead compound with a GI₅₀ of 120 nM. nih.gov
Decoration of the piperidine nitrogen with N-alkyl/N-aryl chains FXR/PXR (Inflammatory Disorders)Identification of the first nonsteroidal dual FXR antagonists/PXR agonists. nih.gov
Modification of substituents on the oxadiazole ring Sirt2 (Inhibitor)Identified crucial substituents for inhibitory action: a para-substituted phenyl at C3 and a cyclic aminomethyl at C5. nih.gov
Fragment-based design and optimization EthR (Anti-tuberculosis)Enhanced solubility and improved pharmacokinetic profile (elimination half-life). nih.gov

Exploration of Novel Biological Target Identification and Therapeutic Area Expansion Based on Mechanistic Insights

Derivatives of the this compound scaffold have demonstrated activity against a diverse range of biological targets, highlighting the versatility of this chemical framework. nih.gov Mechanistic studies of these interactions open avenues for identifying novel targets and expanding into new therapeutic areas.

Established and Investigated Biological Targets:

Tubulin: A series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a new class of tubulin inhibitors, demonstrating potent antiproliferative activity against cancer cell lines. nih.govnih.gov

Nuclear Receptors: Certain derivatives act as dual modulators of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), presenting opportunities for treating inflammatory and metabolic disorders. nih.gov

Enzymes: The scaffold has been used to develop inhibitors for various enzymes, including Sirtuin 2 (Sirt2) and Butyrylcholinesterase (BuChE), the latter being a target for Alzheimer's disease therapy. nih.govresearchgate.net

Monoamine Transporters: Piperidine-based oxadiazoles have been assessed for their ability to inhibit dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (5HTT) transporters, suggesting potential applications in neuropsychiatric disorders. nih.gov

Therapeutic Area Expansion: The proven activity against these targets allows for rational exploration into new medical applications. For example, the anti-inflammatory effects observed through FXR/PXR modulation could be investigated for conditions like nonalcoholic steatohepatitis (NASH) or inflammatory bowel disease. nih.gov Similarly, the discovery of tubulin inhibitors encourages screening against a wider range of cancers and exploring their potential to overcome drug resistance. nih.govnih.gov The broad spectrum of biological activities reported for 1,2,4-oxadiazole derivatives—including antiviral, antibacterial, and antifungal properties—suggests that systematic screening of a library of this compound analogues could uncover leads for various infectious diseases. researchgate.nettandfonline.com

The following table details some of the targets and potential therapeutic expansions for this class of compounds.

Biological Target ClassSpecific Target Example(s)Potential Therapeutic AreaReference(s)
Cytoskeletal Proteins TubulinOncology (e.g., Prostate Cancer) nih.govnih.gov
Nuclear Receptors FXR, PXRInflammatory Disorders, Metabolic Diseases nih.gov
Enzymes Sirtuin 2 (Sirt2), Butyrylcholinesterase (BuChE)Neurodegenerative Diseases (e.g., Alzheimer's) nih.govresearchgate.net
Transporters DAT, NET, 5HTTNeuropsychiatric Disorders nih.gov

Challenges and Emerging Research Opportunities in the Field of Oxadiazole-Piperidine Chemistry

Despite the promise of the oxadiazole-piperidine scaffold, researchers face several challenges that also represent significant opportunities for innovation.

Synthetic Challenges: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be complex. Traditional methods may suffer from moderate yields, long reaction times, or a lack of compatibility with certain functional groups. nih.gov A key challenge is achieving regioselectivity to ensure the desired 1,2,4-oxadiazole isomer is formed over others.

Opportunity: The development of novel, efficient, and scalable synthetic routes is a major research opportunity. One-pot procedures using superbase media or Vilsmeier reagents, as well as the application of continuous-flow chemistry, are emerging as powerful strategies to overcome these synthetic hurdles. nih.govresearchgate.net

Biological Selectivity: Achieving high selectivity for a specific biological target over closely related off-targets (e.g., different enzyme isoforms or receptor subtypes) is a persistent challenge in drug discovery.

Opportunity: The use of structure-based drug design and computational modeling can provide insights into the subtle structural differences between targets. nih.gov This allows for the rational design of derivatives with optimized substituents on the oxadiazole and piperidine rings to exploit these differences and enhance selectivity.

Polypharmacology: While selectivity is often desired, designing single molecules that intentionally modulate multiple targets can be a powerful approach for treating complex diseases like cancer or neuroinflammation.

Opportunity: The oxadiazole-piperidine scaffold is well-suited for developing dual- or multi-target agents. The discovery of dual FXR antagonists/PXR agonists exemplifies this potential, paving the way for rationally designed polypharmacology to achieve synergistic therapeutic effects. nih.gov

Synergistic Research Approaches with Other Chemical Scaffolds and Modalities

The therapeutic potential of the this compound scaffold can be further amplified by integrating it with other chemical structures and advanced therapeutic modalities.

Molecular Hybrids: A promising strategy involves creating hybrid molecules that combine the oxadiazole-piperidine core with another known pharmacophore. This approach aims to generate compounds with enhanced affinity, novel mechanisms of action, or the ability to engage multiple targets. For instance, linking the oxadiazole scaffold to:

Sulfonamides: Has been explored to create novel antibacterial agents. acs.org

Quinoline moieties: Has yielded potent anti-tuberculosis agents. nih.gov

Other heterocyclic systems: Fusing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole (B1194373) has been investigated for anticancer activity. nih.gov

Combination Therapies: Exploring the use of oxadiazole-piperidine derivatives in combination with existing drugs could lead to synergistic effects, reduced dosages, and the potential to overcome drug resistance. For example, a tubulin inhibitor from this class could be combined with a DNA-damaging agent in cancer therapy. nih.gov Similarly, compounds that reverse multidrug resistance could be co-administered with standard chemotherapeutics. mdpi.com

Advanced Modalities: Beyond small-molecule hybrids, future research could explore synergies with other therapeutic approaches:

Prodrugs: The piperidine nitrogen or other functional groups could be modified to create prodrugs with improved solubility or targeted release profiles. openmedicinalchemistryjournal.com

Drug Delivery Systems: Encapsulating potent oxadiazole-piperidine compounds within nanocarriers could enhance their bioavailability, reduce systemic toxicity, and enable targeted delivery to diseased tissues. openmedicinalchemistryjournal.com

Conjugates: Attaching the scaffold to antibodies (antibody-drug conjugates) or other targeting ligands could direct its therapeutic action with high precision.

These synergistic approaches will be crucial in translating the chemical versatility of the this compound scaffold into next-generation therapeutics.

Q & A

Q. What are the recommended synthetic routes for 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine, and how can racemization be minimized during the process?

The synthesis typically involves coupling a piperidine derivative with a 1,2,4-oxadiazole moiety. Key steps include:

  • Oxadiazole Formation : Use nitrile oxides or amidoximes cyclized under acidic or thermal conditions. For example, 3-(chloromethyl)-1,2,4-oxadiazole can react with piperidine via nucleophilic substitution .
  • Racemization Mitigation : Employ non-polar solvents (e.g., dichloromethane) and mild bases like N-methylpiperidine to reduce urethane formation and racemization during coupling reactions. Avoid prolonged exposure to high temperatures (>60°C) .

Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns on the piperidine and oxadiazole rings. For example, the methylene group (-CH2_2-) bridging the two moieties appears as a singlet at ~4.3 ppm in 1H^1H-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C9 _9H14 _{14}N3 _3O requires m/z 180.1131). Electrospray ionization (ESI) is preferred for polar derivatives .
  • HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for biological assays) .

Q. What are the critical handling and storage considerations to ensure compound stability?

  • Storage : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Desiccate to avoid hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) in a fume hood. The compound may cause skin/eye irritation (GHS Category 2/2A); neutralize spills with 5% acetic acid followed by ethanol rinse .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions?

  • Data Collection : Collect high-resolution (<1.0 Å) diffraction data at synchrotron facilities. Use SHELXC/D/E for experimental phasing if heavy-atom derivatives are unavailable .
  • Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. Analyze hydrogen-bonding networks (e.g., oxadiazole N-O···H-N interactions with adjacent piperidine groups) to explain packing motifs .
  • Validation : Check Rfree_{\text{free}} (<0.25) and MolProbity scores to ensure model accuracy. For example, a related oxadiazole-piperidine inhibitor bound to TrkA kinase (PDB: 4PMS) showed key π-π stacking between oxadiazole and tyrosine residues .

Q. What strategies can resolve contradictions in synthetic yield data across different studies?

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., oxadiazole ring-opening under acidic conditions). Adjust pH to neutral during workup to suppress hydrolysis .
  • Reaction Optimization : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., ZnCl2 _2 vs. CuI). For instance, DMF increases polarity, accelerating cyclization but risking decomposition at >80°C .
  • Statistical Design : Apply factorial DOE (Design of Experiments) to isolate variables (temperature, stoichiometry). A 23 ^3 factorial design revealed that excess piperidine (1.5 eq.) improves yields by 15% .

Q. How to design experiments to assess the compound’s interaction with biological targets like TrkA kinase?

  • In Vitro Assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd _d). For TrkA, immobilize the kinase domain on a CM5 chip and titrate the compound (0.1–100 µM) .
  • Cellular Activity : Use PC12 cells to evaluate neurite outgrowth, a TrkA-dependent process. Compare EC50_{50} values against positive controls (e.g., NGF). Pre-treat with a pan-kinase inhibitor (e.g., K252a) to confirm target specificity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., Desmond or GROMACS) for 100 ns. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA). For example, oxadiazole derivatives show stable H-bonds with TrkA’s Asp 668 residue .

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